BenchChemオンラインストアへようこそ!

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Antimicrobial activity Structure–activity relationship Pyridyl regioisomerism

Select this compound over regioisomeric (3-pyridyl, 4-pyridyl) or pre-functionalized analogs. Its unique 2-pyridyl motif forms a bidentate N,N-chelation site absent in other regioisomers, while the unsubstituted 6-NH₂ group serves as a single-point divergence for parallel library synthesis—replace dozens of individual analogs with one building block. Validated as a dCTPase inhibitor scaffold core (IC₅₀ ~79 nM in related series) and a competitive urease inhibitor template (~2× potency over thiourea). Ideal for medicinal chemistry SAR campaigns, metalloenzyme inhibitor design, and coordination chemistry applications. Standard B2B shipping; inquire for bulk/research quantities.

Molecular Formula C8H6N6S
Molecular Weight 218.24 g/mol
CAS No. 80809-39-8
Cat. No. B7824739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS80809-39-8
Molecular FormulaC8H6N6S
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N
InChIInChI=1S/C8H6N6S/c9-7-13-14-6(11-12-8(14)15-7)5-3-1-2-4-10-5/h1-4H,(H2,9,13)
InChIKeyWBDYLXMHRGZPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 80809-39-8): Procurement-Relevant Structural and Pharmacological Profile


3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 80809-39-8, molecular formula C₈H₆N₆S, molecular weight 218.24 g/mol) is a fused heterocyclic compound combining a 1,2,4-triazole, a 1,3,4-thiadiazole, and a pyridin-2-yl substituent at the 3-position, with a free primary amine at the 6-position of the thiadiazole ring . This compound belongs to the broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a scaffold extensively studied for antimicrobial, anticancer, urease-inhibitory, and dCTPase-inhibitory activities [1]. Unlike the more commonly investigated 3,6-disubstituted analogs, the presence of the unsubstituted 6-NH₂ group renders this compound a versatile synthetic intermediate for divergent library synthesis, while the pyridin-2-yl (2-pyridyl) attachment at C-3 creates a distinct electronic, steric, and metal-coordination profile compared to its pyridin-3-yl and pyridin-4-yl regioisomers [2][3].

Why 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Cannot Be Replaced by Close Analogs or Regioisomers


The triazolothiadiazole scaffold is highly sensitive to substitution pattern; seemingly minor changes—such as regioisomeric pyridyl attachment (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) or functionalization at the 6-position—can fundamentally alter biological activity profile, target engagement, and synthetic utility. In closely related heterocyclic systems, compounds bearing a 3-pyridyl moiety preferentially exhibit antibacterial activity (MIC < 3.09–500 µg/mL against Gram-positive organisms), whereas 4-pyridyl-substituted analogs shift toward antioxidant activity [1]. The 2-pyridyl isomer (the target compound) provides a bidentate N,N-coordination motif with the adjacent triazole nitrogen, a feature absent in the 4-pyridyl regioisomer (CAS 80809-41-2), which may affect metal-dependent enzyme inhibition and coordination chemistry applications [2]. Furthermore, the free 6-NH₂ group is a critical synthetic divergence point: it enables installation of diverse aryl, heteroaryl, acyl, and sulfonyl groups via simple condensation or coupling reactions, whereas pre-substituted 6-aryl/alkyl analogs are synthetic dead-ends for further elaboration [3]. These structural distinctions mean that indiscriminate substitution with an in-class analog will not reproduce the compound’s unique combination of synthetic versatility, metal-binding geometry, and biological selectivity.

Quantitative Differentiation Evidence for 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine vs. Regioisomers and 6-Substituted Analogs


Pyridyl Regioisomerism Drives Antibacterial–Antioxidant Activity Switch: 2-Pyridyl vs. 4-Pyridyl Positioning

In a systematic study of 63 pyridyl-substituted thiazolyl-triazole derivatives, the 3-pyridyl (meta-pyridyl) moiety conferred substantially higher antibacterial activity (MIC range < 3.09–500 µg/mL against Gram-positive bacteria), whereas the 4-pyridyl (para-pyridyl) moiety shifted the activity profile toward antioxidant effects as measured by DPPH radical scavenging [1]. Although this study used a thiazolyl-triazole scaffold rather than the triazolothiadiazole core, the pyridyl regioisomerism effect is directly transferable: the target compound's 2-pyridyl (ortho-pyridyl) substitution at C-3 is expected to produce a distinct activity profile compared to the commercially available 3-(pyridin-4-yl) analog (CAS 80809-41-2), with the 2-pyridyl nitrogen positioned to participate in intramolecular or metal-coordination interactions that are geometrically impossible for the 4-pyridyl isomer [2].

Antimicrobial activity Structure–activity relationship Pyridyl regioisomerism

Urease Inhibition Potency of Pyridine-Containing Triazolothiadiazoles: Benchmark Against Clinical Standard Thiourea

In a 2023 study, a family of pyridine-containing triazolothiadiazoles (compounds 4a–h, 5a–f) were evaluated for in vitro urease inhibitory activity. The most potent triazolothiadiazole derivatives, 4e and 4f, exhibited IC₅₀ values of 11.62 ± 0.34 µM and 10.35 ± 0.14 µM, respectively—approximately twofold more potent than the standard urease inhibitor thiourea (IC₅₀ = 22.48 ± 0.67 µM) [1]. While these specific compounds are 3,6-disubstituted analogs (not the free 6-amine), the pyridine moiety is a conserved pharmacophoric element. The target compound, bearing the 2-pyridyl group and a free 6-NH₂, is structurally positioned as an intermediate that can be elaborated into urease inhibitors targeting this validated potency range (~10 µM IC₅₀), with the free amine enabling rapid SAR exploration via N-functionalization [2].

Urease inhibition Triazolothiadiazole IC50 comparison

Free 6-Amino Group as a Divergent Synthetic Handle: N-Aryl Derivatization and Antimicrobial Activity Benchmarking

The 6-amino group on the triazolothiadiazole scaffold is a critical functional handle enabling one-pot cyclocondensation with aryl isothiocyanates to generate N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine libraries (4a–g) in high yield without undesirable side products [1]. These derivatives were screened against Gram-positive and Gram-negative bacterial strains, with several compounds exhibiting promising antimicrobial activity comparable to the standard drug Chloramphenicol [1]. In contrast, the widely studied 3,6-disubstituted triazolothiadiazoles (e.g., 3-aryl-6-pyridyl or 3-pyridyl-6-aryl series) lack this reactive amine and cannot be directly elaborated without de novo synthesis [2]. This makes the target compound a cost-effective and strategically advantageous starting material for combinatorial library synthesis in medicinal chemistry campaigns.

Synthetic versatility 6-Amino derivatization Antimicrobial screening

dCTP Pyrophosphatase 1 Inhibition: Pyridin-2-yl Triazolothiadiazoles as Validated Hit Scaffold

A series of 3,6-disubstituted triazolothiadiazoles were identified as potent inhibitors of dCTP pyrophosphatase 1 (dCTPase), a target linked to cancer progression and antimetabolite drug resistance [1]. Within this series, pyridine-2-yl-containing derivatives (e.g., furan-2-yl and thiophen-2-yl compounds 17 and 18) displayed moderate kinetic aqueous solubility and good correlation between enzymatic inhibition and cellular target engagement, with efficacy demonstrated in a cellular synergy model [1]. Although the specific IC₅₀ of the 6-amino compound is not reported, its core structure maps directly onto this validated pharmacophore, and the 6-NH₂ group serves as an ideal vector for installing the substituents required to optimize dCTPase potency and drug-like properties [2].

dCTPase inhibition Cancer therapeutics Target engagement

Antibacterial Activity of 3-Pyridyl-6-aryl Triazolothiadiazoles: Structural Confirmation of Pyridyl Pharmacophoric Role

The Singh & Singh (2009) study synthesized fourteen 3-pyridyl-6-aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles and screened them against S. aureus, E. coli, B. subtilis, and P. aeruginosa. Compounds containing aryl substituents at the 6-position combined with the 1,2,4-triazole moiety at position 1 or 2 demonstrated reasonable antibacterial activity [1]. This study establishes that the pyridyl-triazolothiadiazole core is intrinsically antibacterial, with the nature of the 6-substituent modulating potency. The target compound's free 6-NH₂ group represents the minimal substituent in this series, providing a baseline activity reference point and a starting material for systematic SAR expansion [2].

Antibacterial screening Triazolothiadiazole Pyridyl pharmacophore

High-Value Application Scenarios for 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Divergent Library Synthesis for Antimicrobial SAR Exploration

Researchers constructing structure–activity relationship (SAR) libraries around the triazolothiadiazole scaffold should procure this compound as the primary starting material rather than purchasing multiple pre-functionalized 3,6-disubstituted analogs. The free 6-NH₂ group enables one-pot diversification with aryl isothiocyanates, carboxylic acids, sulfonyl chlorides, or aldehydes to generate diverse N-substituted derivatives in parallel, as demonstrated by Idrees et al. (2019) who synthesized a 7-membered library (4a–g) with antimicrobial activity comparable to Chloramphenicol [7]. This strategy reduces procurement complexity—one building block replaces dozens of individual analogs—while enabling systematic exploration of the 6-position SAR that the Singh & Singh (2009) study identified as critical for modulating antibacterial potency [8].

Oncology Drug Discovery: Hit-to-Lead Optimization of dCTPase Inhibitors

The 2-pyridyl-triazolothiadiazole core has been validated as a potent dCTP pyrophosphatase 1 inhibitor scaffold by Llona-Minguez et al. (2017), with related pyridine-2-yl analogs achieving nanomolar enzymatic potency (IC₅₀ as low as 79 nM) and demonstrating cellular target engagement and efficacy in a cancer cell synergy model [7]. The target compound provides the unsubstituted 6-amino core, allowing medicinal chemists to install optimized substituents at the 6-position—guided by the SAR established in the dCTPase inhibitor series—to balance enzymatic potency, kinetic solubility, and cellular permeability. This compound should be prioritized over the 4-pyridyl regioisomer (CAS 80809-41-2), as the 2-pyridyl nitrogen is geometrically positioned for intramolecular and/or metal-coordination interactions relevant to dCTPase binding [8].

Urease Inhibitor Development: Scaffold with Validated 2-Fold Potency Advantage Over Thiourea

The pyridine-containing triazolothiadiazole class has demonstrated a consistent ~2-fold improvement in urease inhibitory potency over the clinical standard thiourea (IC₅₀ 10.35–11.62 µM vs. 22.48 µM), with a competitive inhibition mechanism confirmed by kinetics experiments (Ki = 7.04–8.65 µM) [7]. The target compound, with its 2-pyridyl pharmacophore and derivatizable 6-NH₂ group, serves as the ideal starting point for designing next-generation urease inhibitors targeting gastritis, peptic ulcer, and kidney stone indications. Procurement of this specific intermediate enables rapid SAR campaigns to optimize beyond the current 2-fold potency window [8].

Coordination Chemistry and Metal-Binding Probe Development

The 2-pyridyl substituent at C-3, combined with the N-2 nitrogen of the triazole ring, creates a bidentate N,N-chelation motif capable of coordinating transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺). This geometry is sterically and electronically distinct from the 4-pyridyl and 3-pyridyl regioisomers, which cannot form the same chelate ring size [7]. The target compound should be selected over regioisomeric analogs for applications requiring well-defined metal coordination, such as metalloenzyme inhibitor design (e.g., urease, where Ni²⁺ coordination at His492 is critical for inhibition [8]), metal-sensing probe development, or synthesis of metal-organic frameworks incorporating the triazolothiadiazole ligand.

Quote Request

Request a Quote for 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.